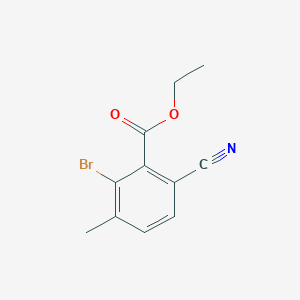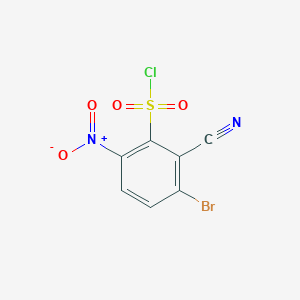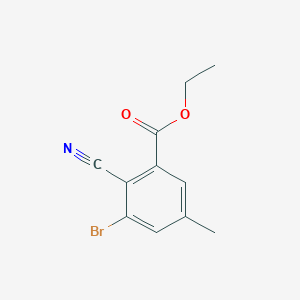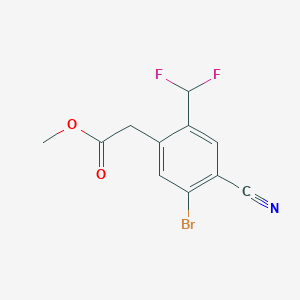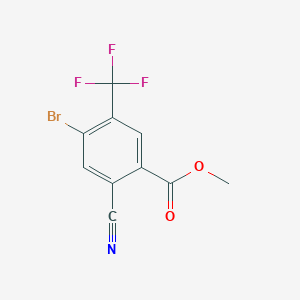![molecular formula C11H13NO B1417197 4-(3-アミノビシクロ[1.1.1]ペンタン-1-イル)フェノール CAS No. 2209086-85-9](/img/structure/B1417197.png)
4-(3-アミノビシクロ[1.1.1]ペンタン-1-イル)フェノール
概要
説明
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both an amino group and a phenol group in its structure makes it an interesting candidate for various chemical reactions and applications.
科学的研究の応用
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by nitration and reduction to introduce the amino group. The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would likely utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and amines depending on the reagents used.
作用機序
The mechanism of action of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The phenol group can participate in redox reactions, while the amino group can form covalent bonds with biological targets.
類似化合物との比較
Similar Compounds
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is unique due to the presence of both an amino group and a phenol group on a highly strained bicyclo[1.1.1]pentane core. This combination of functional groups and structural strain makes it a versatile compound for various chemical reactions and applications.
特性
IUPAC Name |
4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZZILDQZEXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



